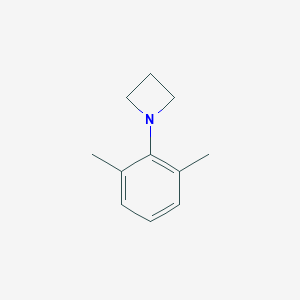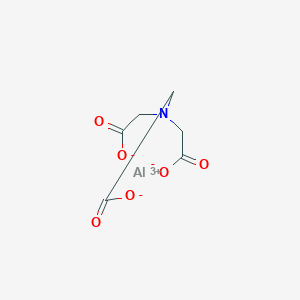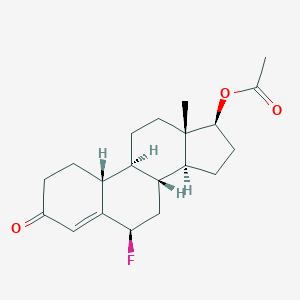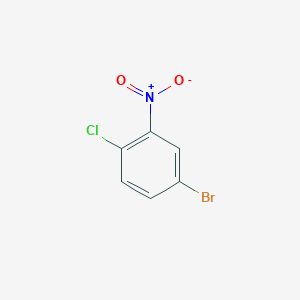
2,2'-Biquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Biquinoxaline, also known as BQ or bqxn, is a heterocyclic organic compound that is used in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone. BQ has a unique structure that makes it an ideal candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2,2'-Biquinoxaline is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. The complex formation can lead to changes in the electronic properties of 2,2'-Biquinoxaline, resulting in its fluorescence or electrochemical properties.
Biochemical and Physiological Effects
2,2'-Biquinoxaline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. 2,2'-Biquinoxaline has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2'-Biquinoxaline in scientific research has several advantages. It is a stable and readily available compound that can be easily synthesized. 2,2'-Biquinoxaline is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, 2,2'-Biquinoxaline has some limitations, such as its low solubility in water, which can limit its use in some biological applications.
Zukünftige Richtungen
There are several future directions for the use of 2,2'-Biquinoxaline in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. 2,2'-Biquinoxaline can also be used as a redox-active molecule for the development of new electrochemical sensors. Additionally, 2,2'-Biquinoxaline can be used as a ligand for the development of new coordination compounds with potential applications in catalysis and materials science.
Conclusion
In conclusion, 2,2'-Biquinoxaline is a versatile compound that has found applications in various fields of scientific research. Its unique properties make it an ideal candidate for use in the development of new fluorescent probes, electrochemical sensors, and coordination compounds. The synthesis of 2,2'-Biquinoxaline is a well-established process, and its use in scientific research is expected to continue to grow in the future.
Synthesemethoden
The synthesis of 2,2'-Biquinoxaline is a well-established process that involves the reaction of o-phenylenediamine with oxalic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified by recrystallization to obtain pure 2,2'-Biquinoxaline.
Wissenschaftliche Forschungsanwendungen
2,2'-Biquinoxaline has been extensively used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,2'-Biquinoxaline is also used as a redox-active molecule in electrochemical studies and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
27739-37-3 |
|---|---|
Produktname |
2,2'-Biquinoxaline |
Molekularformel |
C16H10N4 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
2-quinoxalin-2-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |
InChI-Schlüssel |
DSYFNRZHDYNTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)




![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
